N-[3-(2-phenylethoxy)phenyl]propanamide
Description
N-[3-(2-Phenylethoxy)phenyl]propanamide is a propanamide derivative featuring a phenylethoxy group attached to the meta position of the phenyl ring. This structure combines an aromatic ether linkage with an amide functional group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-[3-(2-phenylethoxy)phenyl]propanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-17(19)18-15-9-6-10-16(13-15)20-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
PWONEQCKCAKQFM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : Compounds with trifluoromethoxy (57a–c) or fluoro () substituents exhibit enhanced lipophilicity and metabolic stability, which may improve bioavailability .
- Amide Modifications: Secondary amides (e.g., 2-[(3-fluorophenyl)amino]-N-phenylpropanamide) or tertiary amides (e.g., N-[2-(diethylamino)ethyl] derivatives) alter hydrogen-bonding capacity, affecting target binding .
- Bulkier Substituents : Cycloalkyl or branched alkyl groups (e.g., 57b–c) may sterically hinder interactions but improve selectivity for enzymes like malate dehydrogenase (MDH) .
Physicochemical Properties
- Melting Points : MDH inhibitors (57a–c) range from 101–103°C (solid) to liquids, influenced by alkyl/cycloalkyl groups .
- Solubility : Sulfonamido-containing compounds () exhibit higher aqueous solubility due to polar groups, whereas trifluoromethoxy derivatives () are more lipophilic .
- Spectroscopic Profiles :
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